4-(Methylsulfanyl)azepane
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Overview
Description
4-(Methylsulfanyl)azepane, also known as 4-(methylthio)azepane, is a chemical compound with the molecular formula C7H15NS and a molecular weight of 145.27 g/mol . It is a liquid at room temperature and is known for its unique structure, which includes a seven-membered azepane ring with a methylsulfanyl group attached to the fourth carbon atom .
Preparation Methods
The synthesis of 4-(methylsulfanyl)azepane can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroazepane with sodium methylthiolate under controlled conditions. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-(Methylsulfanyl)azepane undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired products .
Scientific Research Applications
4-(Methylsulfanyl)azepane has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(methylsulfanyl)azepane involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(Methylsulfanyl)azepane can be compared with other similar compounds, such as:
4-(Methylthio)piperidine: This compound has a similar structure but with a six-membered piperidine ring instead of a seven-membered azepane ring.
4-(Methylthio)morpholine: This compound features a morpholine ring with a methylsulfanyl group attached to the fourth carbon atom.
4-(Methylthio)thiomorpholine: This compound has a thiomorpholine ring with a methylsulfanyl group at the fourth position.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered counterparts .
Properties
IUPAC Name |
4-methylsulfanylazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-9-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGCARNEWLWAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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